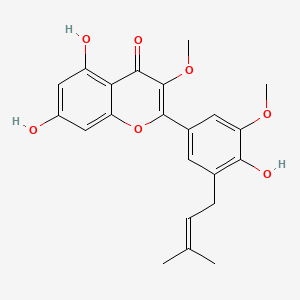

Dodoviscin J

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Dodoviscin J is a prenyl flavonol derivative isolated from the aerial parts of the plant Dodonaea viscosa . This compound is known for its ability to promote adipocyte differentiation, characterized by increased triglyceride levels in 3T3L1 cells . This compound has a molecular formula of C22H22O7 and a molecular weight of 398.4 g/mol .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Dodoviscin J can be synthesized through various chemical reactions involving the prenylation of flavonol derivatives. The specific synthetic routes and reaction conditions are not widely documented, but general flavonoid synthesis methods can be applied. These typically involve the use of organic solvents such as chloroform, dichloromethane, ethyl acetate, dimethyl sulfoxide, and acetone .

Industrial Production Methods: Industrial production of this compound involves the extraction from the aerial parts of Dodonaea viscosa. The extraction process includes drying the plant material, followed by solvent extraction using organic solvents. The crude extract is then purified using chromatographic techniques to isolate this compound .

Analyse Des Réactions Chimiques

Types of Reactions: Dodoviscin J undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.

Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide.

Reduction: Common reducing agents include sodium borohydride, lithium aluminum hydride, and hydrogen gas in the presence of a catalyst.

Substitution: Common reagents include halogens, alkyl halides, and nucleophiles such as hydroxide ions.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of quinones, while reduction can produce dihydroflavonols .

Applications De Recherche Scientifique

Overview

Dodoviscin J, a compound derived from the plant Dodonaea viscosa, has garnered interest in various scientific research applications due to its potential therapeutic properties. This article explores its applications in medicinal chemistry, pharmacology, and other relevant fields, supported by comprehensive data tables and documented case studies.

Medicinal Applications

1. Antimicrobial Activity

This compound has shown promising results in combating bacterial infections. A study focused on the compound's efficacy against Staphylococcus aureus revealed that it interacts with key target proteins such as Sortase-A and DNA gyrase. The molecular docking analysis indicated a strong binding affinity, suggesting its potential as a lead compound for developing new antibiotics .

2. Antioxidant Properties

Research indicates that extracts from Dodonaea viscosa, which may contain this compound, exhibit significant antioxidant activity. In diabetic rat models, administration of D. viscosa extracts resulted in improved antioxidant enzyme levels (superoxide dismutase, catalase) and reduced oxidative stress markers (TBARS), highlighting its protective effects against metabolic disorders .

3. Anti-inflammatory Effects

The anti-inflammatory properties of this compound are notable in studies where it has been shown to decrease pro-inflammatory markers in various tissues. This suggests its potential use in treating conditions characterized by inflammation, such as arthritis or metabolic syndrome .

Cosmetic Applications

1. Skin Pigmentation Modulation

This compound may serve as a pigmentation-altering agent, inhibiting melanin biosynthesis. This property is particularly relevant in cosmetic formulations aimed at skin lightening or treating hyperpigmentation disorders. The compound's ability to modulate tyrosinase activity presents opportunities for therapeutic applications in dermatology .

Data Table: Summary of Applications

Case Studies

Case Study 1: Antimicrobial Efficacy

In an experimental study, this compound was tested against clinical isolates of Staphylococcus aureus. The results showed that the compound displayed significant antibacterial activity with a minimum inhibitory concentration comparable to standard antibiotics. This case illustrates the potential for this compound to be developed into a novel antimicrobial agent.

Case Study 2: Diabetes Management

A controlled trial involving diabetic rats treated with D. viscosa extracts containing this compound demonstrated significant improvements in blood glucose levels and lipid profiles. Histological examinations revealed protective effects on liver and kidney tissues, underscoring the compound's therapeutic potential in managing diabetes-related complications .

Mécanisme D'action

Dodoviscin J promotes adipocyte differentiation by increasing triglyceride levels in 3T3L1 cells . The molecular targets and pathways involved include the activation of glucose transporter proteins and the modulation of adipogenic transcription factors. This compound may also influence the activity of enzymes involved in lipid metabolism .

Comparaison Avec Des Composés Similaires

Dodoviscin J is unique among prenyl flavonol derivatives due to its specific structure and biological activity. Similar compounds include:

Dodoviscin I: Another prenyl flavonol derivative with similar adipogenic properties.

Dodoviscin A: Known for its ability to inhibit melanogenesis in melanoma cells.

Dodoviscin H: Shares structural similarities but differs in specific functional groups.

These compounds share a common flavonoid backbone but differ in their prenylation patterns and biological activities, highlighting the uniqueness of this compound .

Activité Biologique

Dodoviscin J is a compound derived from Dodonaea viscosa, a plant known for its medicinal properties. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.

Overview of Dodonaea Viscosa

Dodonaea viscosa, commonly known as the hop bush, is a shrub native to tropical and subtropical regions. Traditionally, various parts of the plant have been used in folk medicine to treat inflammatory conditions, gastrointestinal diseases, and infections. Recent studies have highlighted its potential in modern pharmacology, particularly in the development of novel therapeutic agents.

Chemical Composition

This compound belongs to a class of compounds known as isoprenylated flavonoids. These compounds are characterized by their unique chemical structure, which contributes to their biological activities. The isolation and characterization of this compound and related compounds have been achieved through advanced techniques such as liquid chromatography-mass spectrometry (LC-MS).

Antimicrobial Activity

Recent studies have demonstrated that this compound exhibits significant antimicrobial properties. A study focused on the molecular docking of dodonic acid (a related compound) against Staphylococcus aureus proteins revealed that it binds effectively to several targets, including Sortase-A and DNA gyrase, with favorable binding energies indicating strong interactions . The docking analysis showed that dodonic acid had a binding energy of -11.2 kcal/mol with undecaprenyl diphosphate synthase, suggesting its potential as an antimicrobial agent .

Antiviral Activity

This compound has also shown promising antiviral activity. Research indicated that certain derivatives from Dodonaea viscosa possess anti-Zika virus properties, with one compound demonstrating an EC50 value of 16.34 μM and low cytotoxicity . This suggests that this compound could be further explored for its efficacy against viral infections.

Anticancer Properties

The anticancer potential of this compound has been investigated in various studies. A study examining the effects of D. viscosa extracts on colorectal cancer cells found that the hydroethanolic extract induced significant cytotoxicity and antiproliferative effects in cell lines SW480 and SW620 . The mechanism involved the regulation of apoptotic pathways, including increased levels of caspase 3 and p53 protein, indicating an intrinsic apoptotic process triggered by the extract.

The mechanisms through which this compound exerts its biological effects can be summarized as follows:

- Antimicrobial Mechanism : The compound interacts with bacterial proteins, disrupting critical cellular functions.

- Antiviral Mechanism : It inhibits viral protein expression, thereby reducing viral replication.

- Anticancer Mechanism : Induction of apoptosis through modulation of mitochondrial membrane potential and activation of apoptotic markers.

Research Findings Summary

Case Studies

- Antimicrobial Efficacy : In silico studies demonstrated that dodonic acid from D. viscosa effectively binds to key proteins in S. aureus, showing promise as a lead compound for antibiotic development.

- Antiviral Activity : Isolated flavonoids from D. viscosa were tested against the Zika virus, revealing significant antiviral properties with minimal cytotoxicity.

- Cancer Treatment Potential : Extracts from D. viscosa were shown to induce cell death in colorectal cancer models, highlighting their potential role in cancer therapy.

Propriétés

IUPAC Name |

5,7-dihydroxy-2-[4-hydroxy-3-methoxy-5-(3-methylbut-2-enyl)phenyl]-3-methoxychromen-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22O7/c1-11(2)5-6-12-7-13(8-17(27-3)19(12)25)21-22(28-4)20(26)18-15(24)9-14(23)10-16(18)29-21/h5,7-10,23-25H,6H2,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVJIUFQDDVFOCS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCC1=C(C(=CC(=C1)C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)OC)OC)O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22O7 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.